![molecular formula C15H18O4 B12561698 Dimethyl methyl[(1S)-1-phenylprop-2-en-1-yl]propanedioate CAS No. 189884-47-7](/img/structure/B12561698.png)
Dimethyl methyl[(1S)-1-phenylprop-2-en-1-yl]propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl methyl[(1S)-1-phenylprop-2-en-1-yl]propanedioate is a chemical compound with a complex structure that includes both ester and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl methyl[(1S)-1-phenylprop-2-en-1-yl]propanedioate typically involves the esterification of malonic acid with methanol in the presence of a strong acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The product is then purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as chromatography can also enhance the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl methyl[(1S)-1-phenylprop-2-en-1-yl]propanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Dimethyl methyl[(1S)-1-phenylprop-2-en-1-yl]propanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Dimethyl methyl[(1S)-1-phenylprop-2-en-1-yl]propanedioate involves its interaction with specific molecular targets and pathways. The ester groups in the compound can undergo hydrolysis to release active intermediates that interact with enzymes and receptors in biological systems. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl malonate: A simpler ester with similar reactivity but lacking the phenyl group.
Methyl malonate: Another related compound with one less ester group.
Propanedioic acid, dimethyl ester: A compound with similar ester groups but different structural features.
Uniqueness
Dimethyl methyl[(1S)-1-phenylprop-2-en-1-yl]propanedioate is unique due to the presence of both ester and phenyl groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound in various chemical reactions and applications.
Propiedades
Número CAS |
189884-47-7 |
|---|---|
Fórmula molecular |
C15H18O4 |
Peso molecular |
262.30 g/mol |
Nombre IUPAC |
dimethyl 2-methyl-2-[(1S)-1-phenylprop-2-enyl]propanedioate |
InChI |
InChI=1S/C15H18O4/c1-5-12(11-9-7-6-8-10-11)15(2,13(16)18-3)14(17)19-4/h5-10,12H,1H2,2-4H3/t12-/m0/s1 |
Clave InChI |
JJJHTFYISJOMIY-LBPRGKRZSA-N |
SMILES isomérico |
CC([C@@H](C=C)C1=CC=CC=C1)(C(=O)OC)C(=O)OC |
SMILES canónico |
CC(C(C=C)C1=CC=CC=C1)(C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


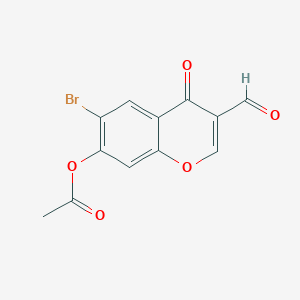
![Dimethyl [(4-fluorophenyl)(hydroxy)methyl]phosphonate](/img/structure/B12561650.png)
![2-[[2-Carboxyethyl(hydroxy)phosphoryl]methyl]pentanedioic acid](/img/structure/B12561663.png)
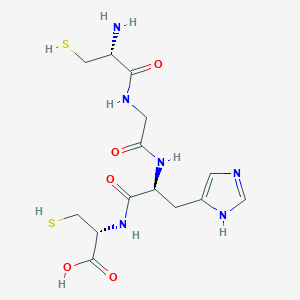
![2,4,8,10-Tetranitro-2,4,8,10-tetrazaspiro[5.5]undecane-3,9-dione](/img/structure/B12561679.png)
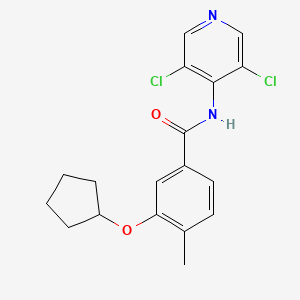
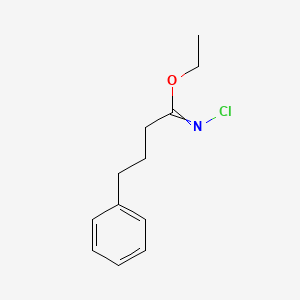
silane](/img/structure/B12561705.png)
![(2R)-3-methyl-2-[[4-(4-methylsulfanylphenyl)phenyl]sulfonylamino]butanoic acid](/img/structure/B12561706.png)
![Spiro[fluorene-9,3'-naphtho[2,1-b]pyran]](/img/structure/B12561712.png)
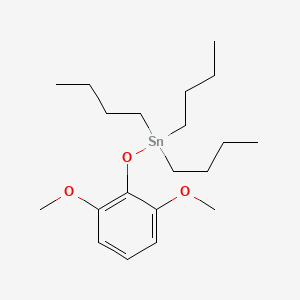
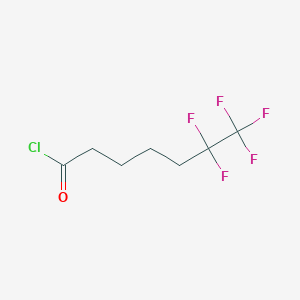
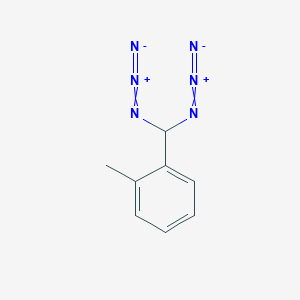
![3-[(3-Nitrophenyl)methylidene]-2-benzofuran-1(3H)-one](/img/structure/B12561734.png)
